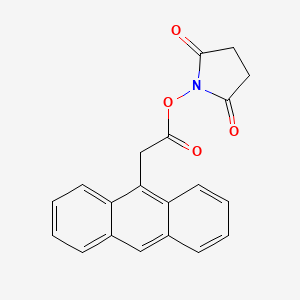
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate involves several steps. The primary synthetic route includes the reaction of 9-anthraceneacetic acid with 2,5-dioxo-1-pyrrolidinyl ester under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
化学反应分析
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene derivatives .
科学研究应用
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
相似化合物的比较
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate can be compared with other similar compounds such as:
9-Anthraceneacetic Acid: This compound shares a similar core structure but lacks the 2,5-dioxo-1-pyrrolidinyl ester group.
Anthracene: A simpler aromatic hydrocarbon with a similar anthracene core but without the acetic acid and ester functionalities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
生物活性
The compound (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate is a derivative of anthracene and pyrrolidine, which has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including photochemical reactions involving anthracene derivatives. For instance, a related synthesis method involves the reaction of anthracene-based compounds with pyrrolidine derivatives under controlled conditions to yield the desired product with high purity .
Antioxidant Properties
Research indicates that compounds derived from anthracene exhibit significant antioxidant properties. These properties are attributed to the ability of the anthracene moiety to scavenge free radicals, thereby protecting cellular components from oxidative damage. In vitro studies have demonstrated that such compounds can reduce oxidative stress in various cell lines .
Anticancer Activity
Several studies have explored the anticancer potential of anthracene derivatives. For example, this compound has shown promise in inhibiting tumor cell proliferation in various cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, particularly in breast and colon cancer cell lines .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to enhance glutamate uptake in glial cells, potentially mitigating excitotoxicity associated with conditions like epilepsy and Alzheimer's disease. This suggests a role as a positive allosteric modulator for glutamate transporters .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Al-Kaysi et al. (2022) | In vitro cancer models | Induced apoptosis in breast cancer cells; reduced proliferation rates. |
| Zhang et al. (2023) | Mouse seizure models | Showed significant antiseizure activity with minimal CNS side effects. |
| Lee et al. (2024) | Neurodegenerative disease models | Enhanced glutamate uptake; reduced neuroinflammation markers. |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been characterized through various studies. It exhibits favorable absorption and distribution characteristics with a promising metabolic profile. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-18-9-10-19(23)21(18)25-20(24)12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHPSCVBJVUCMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














